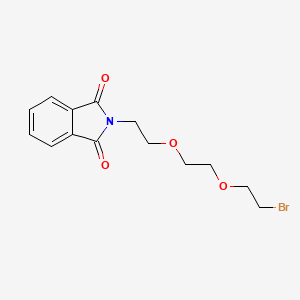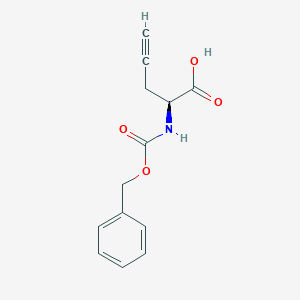
Z-Pra-OH
概要
説明
Z-Pra-OH: , also known as (2S)-2-{[(benzyloxy)carbonyl]amino}pent-4-ynoic acid, is a compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is notable for its applications in peptide synthesis and its role as a building block in various biochemical processes.
作用機序
Target of Action
Z-Pra-OH, also known as (S)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound acts as a reactivator of acetylcholinesterase . In cases of organophosphate poisoning, an organophosphate binds to one end of the acetylcholinesterase enzyme, blocking its activity . This compound is able to attach to the other half of the acetylcholinesterase enzyme. It then binds to the organophosphate, causing the organophosphate to change conformation and lose its binding to the acetylcholinesterase enzyme . The conjoined poison/antidote then unbinds from the site, regenerating the enzyme, which can now function again .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating acetylcholinesterase, this compound allows for the breakdown of acetylcholine, restoring normal neurotransmission within this pathway .
Result of Action
The result of this compound’s action is the restoration of normal acetylcholinesterase function . This leads to the resumption of normal neurotransmission in the cholinergic pathway, reversing the effects of organophosphate poisoning .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pra-OH typically involves the protection of the amino group of proline followed by the introduction of a pent-4-ynoic acid moiety. One common method includes the following steps:
Protection of Proline: The amino group of proline is protected using a benzyloxycarbonyl (Cbz) group.
Formation of Pent-4-ynoic Acid: The protected proline is then reacted with pent-4-ynoic acid under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Protection: Large quantities of proline are protected using benzyloxycarbonyl chloride.
Coupling Reaction: The protected proline is coupled with pent-4-ynoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
化学反応の分析
Types of Reactions: Z-Pra-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under an inert atmosphere.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products Formed:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alkenes or alkanes derived from the reduction of the alkyne group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Z-Pra-OH is used as a building block in the synthesis of complex peptides and peptidomimetics. It serves as a precursor for the preparation of biologically active molecules .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein engineering. It is also used in the development of enzyme inhibitors .
Medicine: It is investigated for its role in the synthesis of therapeutic peptides and small molecules .
Industry: In the industrial sector, this compound is employed in the large-scale production of peptides and peptide-based materials. It is also used in the manufacture of specialty chemicals .
類似化合物との比較
Z-Pro-OH: Similar in structure but lacks the pent-4-ynoic acid moiety.
Fmoc-Pro-OH: Another proline derivative used in peptide synthesis with a different protecting group.
Boc-Pro-OH: A proline derivative with a tert-butyloxycarbonyl protecting group.
Uniqueness: Z-Pra-OH is unique due to its pent-4-ynoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex peptides and biologically active molecules .
特性
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVOEWWTJZRNL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B3290923.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3290935.png)
![N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B3290945.png)
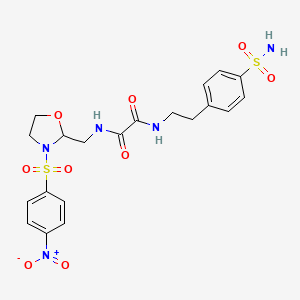
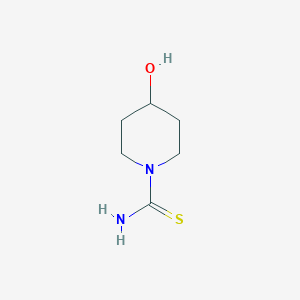
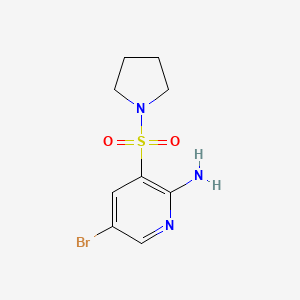
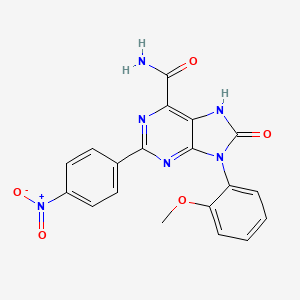
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B3290976.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3290981.png)
![3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3290985.png)
![N'-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide](/img/structure/B3290986.png)
![6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B3290995.png)
